Macrocin

Biosynthesis Enzymology Metabolic Engineering

Macrocin (Tylosin C) is the irreplaceable penultimate biosynthetic intermediate in the tylosin pathway, defined by its reactive C-20 aldehyde group. It serves as the mandatory substrate for Macrocin O‑methyltransferase (TylF) enzymology assays and as the specific reference standard for quantifying Tylosin C impurity in commercial tylosin batches. Generic substitution is invalid; even the structurally similar relomycin lacks antimicrobial activity due to the absence of this aldehyde. Procure Macrocin when you require validated starting material for 3,4″‑diacyl semi‑synthetic derivatives or a positive control in SAR studies targeting the C‑20 position.

Molecular Formula C45H75NO17
Molecular Weight 902.1 g/mol
CAS No. 11049-15-3
Cat. No. B1239957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrocin
CAS11049-15-3
Synonymsmacrocin
Molecular FormulaC45H75NO17
Molecular Weight902.1 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)OC
InChIInChI=1S/C45H75NO17/c1-12-32-29(21-57-44-41(56-11)38(53)36(51)25(5)59-44)17-22(2)13-14-30(48)23(3)18-28(15-16-47)39(24(4)31(49)19-33(50)61-32)63-43-37(52)35(46(9)10)40(26(6)60-43)62-34-20-45(8,55)42(54)27(7)58-34/h13-14,16-17,23-29,31-32,34-44,49,51-55H,12,15,18-21H2,1-11H3/b14-13+,22-17+/t23-,24+,25-,26-,27+,28+,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43+,44-,45-/m1/s1
InChIKeyUFUYRGNJTFAODM-MIUQDMJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macrocin (Tylosin C) Procurement Guide: Biosynthetic Precursor and Comparative Antimicrobial Baseline


Macrocin (CAS 11049-15-3), also designated as Tylosin C, is a 16-membered macrolide antibiotic that functions as the penultimate biosynthetic intermediate in the Streptomyces fradiae tylosin pathway [1]. It possesses a tylonolide core with attached mono- and diglycosyl moieties and features a reactive C-20 aldehyde group critical for both its antimicrobial activity and downstream chemical derivatization [2]. As a defined impurity and biosynthetic precursor in tylosin production, macrocin is primarily procured for analytical reference standards, biosynthesis research, and as a scaffold for semi-synthetic antibiotic development, rather than as a standalone therapeutic agent [3].

Why Tylosin or Desmycosin Cannot Substitute for Macrocin in Research and Development


Generic substitution among tylosin-related macrolides is invalid due to divergent biological activities and distinct chemical reactivities governed by specific structural features. The presence of the C-20 aldehyde group is a key determinant: while macrocin, tylosin, and desmycosin all retain this group and exhibit antimicrobial activity, its absence in relomycin results in a complete loss of activity, demonstrating that even minor structural changes within this class produce profound functional consequences [1]. Furthermore, macrocin serves a unique role as the immediate substrate for the rate-limiting terminal methylation step in tylosin biosynthesis, making it an irreplaceable tool for enzymology studies; substituting it with lactenocin or desmycosin would assay a different enzymatic conversion entirely [2]. For procurement in analytical chemistry, macrocin is required as a specific reference standard to quantify the Tylosin C impurity in commercial tylosin preparations, a task for which tylosin A or desmycosin cannot be substituted [3].

Quantitative Evidence for Macrocin Differentiation: Key Data for Scientific Selection


Macrocin as a Direct Biosynthetic Precursor: Quantitative Kinetic Data for Enzymology Applications

Macrocin is the direct and specific substrate for the rate-limiting enzyme macrocin O-methyltransferase (TylF), which catalyzes the terminal step of tylosin biosynthesis. In contrast, lactenocin is converted by the same enzyme to desmycosin. The enzyme exhibits a strict 1:1 stoichiometry for the macrocin-to-tylosin conversion [1]. Kinetic analysis demonstrates that the Vmax/Km ratios for the two analogous conversions (macrocin to tylosin and lactenocin to desmycosin) are similar, but this does not imply functional interchangeability; rather, it underscores that macrocin is the dedicated substrate for the final, rate-limiting methylation in the native pathway [2].

Biosynthesis Enzymology Metabolic Engineering

Comparative Antimicrobial Activity: pH-Dependent Efficacy Against Ureaplasma urealyticum

In a direct head-to-head comparison, macrocin, tylosin, and desmycosin all demonstrated antimicrobial activity against Ureaplasma urealyticum, whereas relomycin, which lacks the C-20 aldehyde group, was completely inactive [1]. This finding quantitatively establishes the aldehyde group as a prerequisite for activity within this class. Furthermore, macrocin, tylosin, and desmycosin exhibited significantly enhanced antimicrobial effect in alkaline medium compared to acidic conditions, highlighting a shared pH-dependent activity profile among the aldehyde-containing members [1].

Antimicrobial Susceptibility Macrolide Pharmacology Veterinary Microbiology

In Vivo Efficacy Advantage: 3,4''-Diacyl Derivatives of Macrocin

A systematic study of 3,4''-ester derivatives across the tylosin-related macrolide class revealed a critical difference in in vivo efficacy. While most derivatives from this chemical series demonstrated excellent in vitro antimicrobial activity, only the 3,4''-diacyl derivatives prepared from tylosin and macrocin yielded significant improvements in in vivo efficacy against experimental infections in rodents [1]. This outcome was not observed with the corresponding derivatives of desmycosin or other analogs, establishing macrocin as a privileged scaffold for achieving in vivo activity through this specific modification.

Antibiotic Development Prodrug Design In Vivo Pharmacology

Comparative Efficacy in Animal Models: Tylosin Demonstrates Superior In Vivo Potency

In experimental pig studies evaluating the treatment of Mycoplasma hyopneumoniae infection, tylosin was found to be more effective than either desmycosin or macrocin [1]. This in vivo outcome underscores that despite their structural similarities and shared in vitro antimicrobial activity, these macrolides are not therapeutically equivalent. Macrocin's lower relative efficacy in this specific disease model must be considered when selecting a compound for in vivo studies or as a benchmark for new derivative development.

Veterinary Therapeutics Mycoplasma hyopneumoniae Comparative Efficacy

Optimal Application Scenarios for Macrocin Procurement Based on Verified Evidence


Analytical Reference Standard for Tylosin Impurity Profiling

Macrocin is an essential reference standard for quantifying Tylosin C content in commercial tylosin batches. Regulatory and quality control laboratories require macrocin to establish impurity profiles, as tylosin A cannot be used to quantify this specific co-produced macrolide [1].

Enzymology Studies of the Tylosin Biosynthetic Pathway

Macrocin is the mandatory substrate for in vitro assays of macrocin O-methyltransferase (TylF), the enzyme catalyzing the final, rate-limiting step in tylosin production. Substituting with lactenocin or desmycosin would assay a different conversion (lactenocin to desmycosin) and is not valid for characterizing this terminal step [2].

Scaffold for Semi-Synthetic Macrolide Antibiotic Development

Macrocin serves as a validated starting material for synthesizing 3,4''-diacyl derivatives, a specific modification shown to enhance in vivo efficacy in rodent infection models. This structural modification strategy has been demonstrated to be effective for macrocin and tylosin, but not for all class members [3].

Structure-Activity Relationship (SAR) Studies of the C-20 Aldehyde Group

Macrocin, possessing the C-20 aldehyde group, is an appropriate active comparator for SAR investigations exploring modifications at this position. Its retained antimicrobial activity, in contrast to the inactive aldehyde-lacking relomycin, provides a clear positive control for evaluating new derivatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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